1,1'-Methylenebis(4-methoxynaphthalene)
Description
1,1'-Methylenebis(4-methoxynaphthalene) is a dimeric naphthalene derivative comprising two 4-methoxynaphthalene units linked by a methylene (-CH₂-) bridge. The methoxy (-OCH₃) substituents at the 4-position of the naphthalene rings distinguish it from other methylenebis derivatives. This compound likely shares synthetic pathways with related methylenebis structures, which often involve coupling reactions between substituted aromatic precursors .
Properties
CAS No. |
2388-43-4 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxynaphthalen-1-yl)methyl]naphthalene |
InChI |
InChI=1S/C23H20O2/c1-24-22-13-11-16(18-7-3-5-9-20(18)22)15-17-12-14-23(25-2)21-10-6-4-8-19(17)21/h3-14H,15H2,1-2H3 |
InChI Key |
ROHJMGHDYHGGIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CC3=CC=C(C4=CC=CC=C34)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-methoxynaphthalene) typically involves the reaction of 4-methoxynaphthalene with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the methylene group bridges two 4-methoxynaphthalene units .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(4-methoxynaphthalene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1,1’-Methylenebis(4-methoxynaphthalene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(4-methoxynaphthalene) involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Methylenebis Phenolic Derivatives
Compounds like 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) (BEP) and dichlorophene (CHP) feature two phenolic rings connected by a methylene bridge. These compounds exhibit antitumor activity by inducing autophagy and apoptosis in cancer cells . In contrast, 1,1'-Methylenebis(4-methoxynaphthalene) replaces hydroxyl (-OH) groups with methoxy (-OCH₃), which reduces hydrogen-bonding capacity and may alter solubility and biological interactions. For example:
Naphthalene Derivatives
1-Methoxynaphthalene (CAS 2216-69-5), a monomeric analog, has a molecular weight of 158.20 g/mol and >98% purity . The dimeric 1,1'-Methylenebis(4-methoxynaphthalene) would theoretically have a molecular weight of ~314.4 g/mol (2 × 158.2 – 2 H from the CH₂ bridge). Key differences include:
Methylenebis Heterocyclic Compounds
1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide (C₂₁H₁₈N₄²⁺·2Br⁻) is a cationic bipyridinium compound with a molecular weight of 486.21 g/mol . Unlike the naphthalene-based target compound, this derivative exhibits ionic character and crystallographic versatility due to its charged structure.
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